dTRIM24

Beschreibung

Eigenschaften

IUPAC Name |

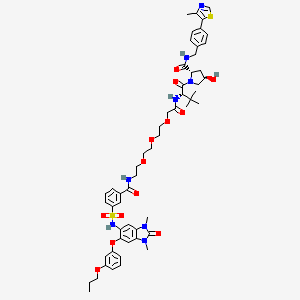

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[3-[[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)benzimidazol-5-yl]sulfamoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H68N8O13S2/c1-8-20-75-40-12-10-13-41(28-40)76-47-30-45-44(61(6)54(69)62(45)7)29-43(47)60-78(70,71)42-14-9-11-38(26-42)51(66)56-19-21-72-22-23-73-24-25-74-33-48(65)59-50(55(3,4)5)53(68)63-32-39(64)27-46(63)52(67)57-31-36-15-17-37(18-16-36)49-35(2)58-34-77-49/h9-18,26,28-30,34,39,46,50,60,64H,8,19-25,27,31-33H2,1-7H3,(H,56,66)(H,57,67)(H,59,65)/t39-,46+,50-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQTXFIMYFMULC-OGOZKGDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H68N8O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1113.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

dTRIM24: A Chemical Probe for Unraveling TRIM24 Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tripartite motif-containing protein 24 (TRIM24), also known as transcriptional intermediary factor 1α (TIF1α), is a multidomain protein that functions as a transcriptional co-regulator and has been implicated in various cancers.[1][2] Its role as an epigenetic reader, through its tandem plant homeodomain (PHD) and bromodomain (BROMO), allows it to recognize specific histone modifications and recruit transcriptional machinery to chromatin.[1] The development of potent and selective chemical probes is crucial to dissecting the complex biology of TRIM24 and validating it as a therapeutic target.

This technical guide provides a comprehensive overview of dTRIM24, a first-in-class chemical probe designed for the targeted degradation of the TRIM24 protein.[1] Unlike traditional small molecule inhibitors that only block a specific domain, dTRIM24 utilizes Proteolysis Targeting Chimera (PROTAC) technology to induce the selective removal of the entire TRIM24 protein, offering a powerful tool to study the consequences of its loss of function.[3][4] This document details the quantitative characteristics of dTRIM24, provides in-depth experimental protocols for its application, and visualizes its mechanism of action and relevant biological pathways.

Core Principles of dTRIM24 Function

dTRIM24 is a heterobifunctional molecule consisting of a ligand that binds to the bromodomain of TRIM24, a flexible linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5] This design facilitates the formation of a ternary complex between TRIM24, dTRIM24, and VHL.[1] Once in proximity, the VHL E3 ligase ubiquitinates TRIM24, marking it for degradation by the 26S proteasome.[1] This targeted degradation approach allows for a potent and sustained depletion of the TRIM24 protein, enabling a more profound interrogation of its cellular functions compared to simple inhibition.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for dTRIM24 and its parent TRIM24 inhibitor, IACS-9571.

| Compound | Parameter | Value | Assay | Reference |

| dTRIM24 | IC50 | 337.7 nM | TRIM24 Ligand Displacement Assay | [1][6] |

| Maximum Degradation | 5 µM | Immunoblot in 293FT cells | [1] | |

| IACS-9571 | IC50 | 7.6 nM | AlphaScreen | [6] |

| Kd | 31 nM | Isothermal Titration Calorimetry (ITC) | [3][4][6] | |

| EC50 | 50 nM | AlphaLISA Cellular Target Engagement | [6] |

Signaling Pathways and Experimental Workflows

dTRIM24 Mechanism of Action

The following diagram illustrates the mechanism by which dTRIM24 induces the degradation of the TRIM24 protein.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pelagobio.com [pelagobio.com]

- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. dTRIM24 | TRIM24 PROTAC | Probechem Biochemicals [probechem.com]

A Technical Guide to the Structural Basis of dTRIM24-Mediated TRIM24 Degradation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Tripartite Motif-Containing Protein 24 (TRIM24), a transcriptional regulator and E3 ubiquitin ligase, has been identified as a dependency in various cancers, including acute leukemia and glioblastoma.[1][2] However, potent and selective small-molecule inhibitors targeting its bromodomain have shown limited anti-proliferative effects.[1] This has spurred the development of alternative therapeutic strategies, notably the use of Proteolysis-Targeting Chimeras (PROTACs). This document provides an in-depth technical overview of dTRIM24, a first-in-class heterobifunctional degrader of TRIM24. We will explore the structural basis of its mechanism, the key experimental validations, and the detailed protocols for its characterization.

Introduction to TRIM24 and the Rationale for Targeted Degradation

TRIM24, also known as Transcriptional Intermediary Factor 1α (TIF1α), is a multidomain protein belonging to the TRIM family.[3][4] Its structure includes an N-terminal tripartite motif (RING, B-box, and coiled-coil domains) and a C-terminal plant homeodomain (PHD) finger and a bromodomain, which act in tandem as an epigenetic "reader."[4][5] This PHD-bromodomain cassette recognizes a specific non-canonical histone signature: unmodified histone H3 at lysine 4 (H3K4me0) and acetylated H3K23 (H3K23ac).[5][6]

The RING domain confers E3 ubiquitin ligase activity, and TRIM24 is known to target the tumor suppressor p53 for ubiquitination and subsequent proteasomal degradation.[7][8][9] TRIM24 itself can undergo autoubiquitination and degradation in response to DNA damage, a process mediated by ATM kinase phosphorylation.[7][10] Given its role in chromatin regulation and its association with oncogenesis, TRIM24 is an attractive therapeutic target.[2][4] However, the observation that potent bromodomain inhibitors like IACS-9571 were ineffective in producing a significant anti-proliferative response highlighted that mere inhibition of its "reader" function is insufficient.[1] This led to the design of dTRIM24, a PROTAC that hijacks the cell's ubiquitin-proteasome system to induce the complete degradation of the TRIM24 protein.[1][11]

Design and Structural Basis of dTRIM24

dTRIM24 is a heterobifunctional molecule designed based on the PROTAC concept.[12][13] It consists of three key components:

-

A ligand that selectively binds to the target protein, TRIM24.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker connecting the two ligands.

For dTRIM24, the design was modeled using existing crystal structures (PDB IDs: 4YC9 for TRIM24-IACS-9571 and 4W9H for VHL-ligand).[11][14] The components are:

-

TRIM24 Ligand: A derivative of IACS-9571 , a potent and selective inhibitor that binds to the acetyl-lysine binding pocket of the TRIM24 bromodomain.[15]

-

E3 Ligase Ligand: A derivative of VL-269 , which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][12]

-

Linker: A chemical linker designed to optimally orient the two proteins to facilitate the formation of a productive ternary complex (TRIM24-dTRIM24-VHL).

The fundamental mechanism relies on dTRIM24 acting as a molecular bridge, bringing TRIM24 into close proximity with the VHL E3 ligase. This induced proximity allows the VHL complex to polyubiquitinate TRIM24, marking it for recognition and degradation by the 26S proteasome.[16][17]

Quantitative Data Summary

The efficacy and specificity of dTRIM24 have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

| Parameter | Molecule | Value | Assay Type | Target/System | Reference |

| Binding Affinity | IACS-9571 | Kd = 31 nM | Isothermal Titration Calorimetry (ITC) | TRIM24 Bromodomain | [15] |

| Degradation | dTRIM24 | DC50 ≈ 1 µM | Immunoblot | 293FT cells (24h) | [1][14] |

| dTRIM24 | Max Degradation at 5 µM | Immunoblot | 293FT cells (24h) | [13][14] | |

| VHL Engagement | dTRIM24 | IC50 ≈ 1.5 µM | Cellular VHL Degron Displacement | 293FT cells | [1][14] |

| Selectivity | dTRIM24 | Selective for TRIM24 | BromoScan (vs. 40 bromodomains) | In vitro panel | [1][14] |

| Cell Proliferation | dTRIM24 | Effective Dose: 5-10 µM | Cell Viability Assay | Glioblastoma Stem Cells | [2] |

| IACS-9571 | Effective Dose: 10-20 µM | Cell Viability Assay | Glioblastoma Stem Cells | [2] |

Experimental Validation and Protocols

The mechanism of dTRIM24 was validated through a series of key experiments. This section details the protocols for these foundational assays.

Mechanism of Action Assays

To confirm that dTRIM24 functions through the intended ubiquitin-proteasome pathway, cells were co-treated with inhibitors of the pathway. Degradation was rescued by co-treatment with the proteasome inhibitor carfilzomib and the neddylation inhibitor MLN4924, which blocks cullin E3 ligase activity.[1][11] This confirmed that degradation is proteasome-dependent and reliant on a cullin-RING ligase like VHL, ruling out degradation via TRIM24's own E3 ligase activity (autoubiquitination).[1] Furthermore, co-treatment with excess IACS-9571 (to block TRIM24 binding) or VL-269 (to block VHL binding) prevented degradation, demonstrating the necessity of ternary complex formation.[1][11]

Detailed Experimental Protocols

-

Cell Line: 293FT cells are commonly used.[1]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine at 37°C in a 5% CO2 incubator.

-

Treatment: For degradation assays, cells are seeded in appropriate plates (e.g., 6-well). After reaching desired confluency, the media is replaced with fresh media containing dTRIM24 at specified concentrations (e.g., 0.1 to 10 µM) or DMSO as a vehicle control. For time-course experiments, a fixed concentration (e.g., 5 µM) is used, and cells are harvested at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[1][14] For inhibitor rescue experiments, cells are co-incubated with dTRIM24 and the inhibitor (e.g., 500 nM carfilzomib or 1 µM MLN4924) for the duration of the experiment.[11]

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed on ice with RIPA buffer (or similar lysis buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are denatured, loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris), and separated by electrophoresis.

-

Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated with a primary antibody against TRIM24 overnight at 4°C. A primary antibody against a loading control (e.g., Vinculin, GAPDH, or β-actin) is also used.

-

Detection: The membrane is washed and incubated with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using software like ImageJ.[1][14]

-

Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring real-time binding kinetics and affinity between molecules.[18][19]

-

Principle: One molecule (the ligand, e.g., purified TRIM24 bromodomain) is immobilized on a sensor chip. The other molecule (the analyte, e.g., dTRIM24) is flowed over the surface at various concentrations. Binding changes the refractive index at the surface, which is detected and plotted on a sensorgram.[19]

-

Protocol Outline:

-

Immobilize biotinylated TRIM24 PHD-bromodomain onto a streptavidin-coated sensor chip.

-

Prepare a dilution series of the analyte (dTRIM24 or IACS-9571) in a suitable running buffer.

-

Inject the analyte dilutions over the sensor surface and a reference surface.

-

Monitor the association and dissociation phases in real-time.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[18]

-

-

-

Purpose: To assess the selectivity of dTRIM24 across the entire proteome.

-

Protocol Outline:

-

Treat cells (e.g., MOLM-13) with dTRIM24 or DMSO control for a defined period (e.g., 24 hours).

-

Harvest and lyse cells. Extract proteins and digest them into peptides using trypsin.

-

Label peptides with isobaric tags (e.g., TMT reagents) for multiplexed quantification.

-

Combine the labeled peptide sets and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify proteins across the different treatment conditions.

-

Plot the relative abundance of each protein to identify those that are significantly downregulated, confirming that dTRIM24 selectively degrades TRIM24 with minimal off-targets.[1]

-

TRIM24 Autodegradation: A Comparative Pathway

It is crucial to distinguish the engineered degradation by dTRIM24 from the natural regulation of TRIM24 stability. In response to DNA damage, the ATM kinase phosphorylates TRIM24 at Serine 768.[7][10] This phosphorylation event disrupts the TRIM24-p53 interaction and promotes the autoubiquitination and subsequent proteasomal degradation of TRIM24.[7] This forms part of an autoregulatory feedback loop with p53.[10]

Conclusion

The development of dTRIM24 represents a successful application of PROTAC technology to target a protein that was refractory to conventional inhibition. By inducing the selective, VHL-dependent degradation of TRIM24, dTRIM24 provides a powerful chemical probe to study TRIM24 function and a promising therapeutic strategy for TRIM24-dependent cancers.[1][16] The structural design, based on linking known high-affinity ligands, and the rigorous experimental validation of its ubiquitin-proteasome-dependent mechanism provide a clear blueprint for the development of degraders against other challenging therapeutic targets. This guide has outlined the core structural and mechanistic principles, alongside the detailed experimental protocols necessary for the evaluation of such molecules, to aid researchers in this rapidly advancing field.

References

- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological targeting of Tripartite Motif Containing 24 for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRIM24 - Wikipedia [en.wikipedia.org]

- 4. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRIM24 links a noncanonical histone signature to breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRIM24 links a non-canonical histone signature to breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TRIM24 Is a p53-Induced E3-Ubiquitin Ligase That Undergoes ATM-Mediated Phosphorylation and Autodegradation during DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. TRIM24 is a p53-induced E3-ubiquitin ligase that undergoes ATM-mediated phosphorylation and autodegradation during DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. TRIM24-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. rcsb.org [rcsb.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]

Methodological & Application

Application Notes and Protocols for dTRIM24 Treatment of MOLM-13 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects and mechanisms of dTRIM24, a proteolysis-targeting chimera (PROTAC), on the human acute myeloid leukemia (AML) cell line MOLM-13. Detailed protocols for key experiments are included to facilitate the study of this targeted protein degrader in a research setting.

dTRIM24 is a heterobifunctional molecule designed to induce the degradation of the transcriptional regulator TRIM24. It achieves this by simultaneously binding to the bromodomain of TRIM24 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of TRIM24. In MOLM-13 cells, which are dependent on TRIM24, its degradation leads to significant anti-proliferative effects and apoptosis.[1][2]

Data Presentation

Table 1: Effects of dTRIM24 on MOLM-13 Cell Proliferation and Protein Levels

| Parameter | Treatment | Concentration | Time | Result | Reference |

| TRIM24 Degradation | dTRIM24 | 2.5 µM | 4, 8, 12, 24 hours | Time-dependent degradation of TRIM24 | [3][4] |

| dTRIM24 | Indicated concentrations | 24 hours | Dose-dependent degradation of TRIM24 | [3][4] | |

| Cell Growth | dTRIM24 | 5 µM | 7 days | Suppressed cell growth compared to control | [1][4] |

| Apoptosis | dTRIM24 | Not specified | 48 hours | Induction of apoptosis, indicated by PARP cleavage | [1][4] |

Experimental Protocols

MOLM-13 Cell Culture

-

Cell Line: MOLM-13 (human acute myeloid leukemia)

-

Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Split cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

dTRIM24 Treatment

-

Prepare a stock solution of dTRIM24 in DMSO.

-

Seed MOLM-13 cells at the desired density in fresh growth medium.

-

Add the appropriate volume of dTRIM24 stock solution to achieve the final desired concentration (e.g., 2.5 µM or 5 µM).[1][3][4]

-

For control samples, add an equivalent volume of DMSO.

-

Incubate the cells for the desired time period as specified in the experimental protocols below.

Western Blotting for TRIM24 Degradation and PARP Cleavage

This protocol is used to assess the levels of specific proteins, such as TRIM24 to confirm degradation and cleaved PARP as a marker of apoptosis.[1][3][4]

-

Cell Lysis:

-

Treat MOLM-13 cells with dTRIM24 (e.g., 2.5 µM) for various time points (e.g., 4, 8, 12, 24 hours) or with different concentrations for a fixed time (e.g., 24 hours).[3][4]

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TRIM24, PARP, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.[3][4]

-

Cell Proliferation Assay

This assay measures the effect of dTRIM24 on the growth of MOLM-13 cells over time.[1][4]

-

Seed MOLM-13 cells in a multi-well plate at a low density (e.g., 5 x 10^4 cells/mL).

-

Treat the cells with dTRIM24 (e.g., 5 µM) or DMSO control.[1][4]

-

At various time points (e.g., daily for 7 days), count the number of viable cells using a cell counter or a viability assay (e.g., CellTiter-Glo).

-

Plot the cell number or viability against time to generate a growth curve.

RNA Sequencing (RNA-seq)

This protocol is for analyzing the global transcriptional changes in MOLM-13 cells following dTRIM24 treatment.[1]

-

Cell Treatment and RNA Isolation:

-

Library Preparation and Sequencing:

-

Data Analysis:

-

Align the sequencing reads to a reference genome (e.g., Hg19).[1]

-

Perform differential gene expression analysis to identify genes that are up- or down-regulated upon dTRIM24 treatment.

-

Functional annotation and pathway analysis of differentially expressed genes can reveal the biological processes affected by TRIM24 degradation.[1]

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is used to identify the genomic regions where TRIM24 is bound and how this is affected by dTRIM24.[1]

-

Cell Treatment and Cross-linking:

-

Treat MOLM-13 cells with dTRIM24 (e.g., 2.5 µM) or a control compound for 24 hours.[1]

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against TRIM24 overnight at 4°C.

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

DNA Purification and Sequencing:

-

Reverse the cross-linking and digest the proteins.

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of TRIM24 binding.

-

Compare the peak profiles between dTRIM24-treated and control samples to determine changes in TRIM24 chromatin occupancy.[1]

-

Visualizations

Caption: Mechanism of dTRIM24-induced TRIM24 degradation and downstream effects in MOLM-13 cells.

Caption: General experimental workflow for studying the effects of dTRIM24 on MOLM-13 cells.

References

- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In Vivo Application Notes and Protocols for dTRIM24: A Targeted Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vivo animal studies using dTRIM24, a potent and selective degrader of the TRIM24 protein. This document outlines detailed experimental protocols, data presentation guidelines, and key considerations for studying the effects of dTRIM24 in various cancer models.

Introduction to dTRIM24

dTRIM24 is a heterobifunctional degrader (PROTAC) that potently and selectively induces the degradation of the TRIM24 protein.[1] It consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase joined by a chemical linker to a ligand for the TRIM24 bromodomain.[1] This dual binding brings TRIM24 into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The degradation of TRIM24 has shown therapeutic potential in various cancers, including acute myeloid leukemia (AML), breast cancer, and mantle cell lymphoma (MCL).[1][2]

Data Presentation: In Vivo Efficacy of dTRIM24

Quantitative data from in vivo studies should be summarized in clearly structured tables to facilitate comparison of treatment effects. Key parameters to include are tumor volume, tumor growth inhibition, and animal weight.

Table 1: In Vivo Efficacy of dTRIM24 in a Mantle Cell Lymphoma Chick Embryo Chorioallantoic Membrane (CAM) Model

| Treatment Group | Mean Tumor Weight (mg) ± SD | Tumor Growth Inhibition (%) |

| Vehicle | 25.3 ± 4.5 | - |

| dTRIM24 (10 µM) | 19.5 ± 3.8 | 23% |

| Bortezomib (BTZ) (5 nM) | 22.1 ± 4.1 | 12.6% |

| dTRIM24 + BTZ | 13.1 ± 3.2 | 48% |

Data is hypothetical and for illustrative purposes, based on findings that dTRIM24 in combination with bortezomib leads to significant tumor growth inhibition.

Experimental Protocols

Protocol 1: Preparation of dTRIM24 for In Vivo Administration

This protocol describes the preparation of a dTRIM24 solution for intraperitoneal (IP) injection in mice.

Materials:

-

dTRIM24 (powder)

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Procedure:

-

Prepare a stock solution of dTRIM24 in DMSO.

-

In a sterile microcentrifuge tube, add the required volume of the dTRIM24 stock solution.

-

Add the co-solvents in the following order, ensuring complete mixing after each addition:

-

40% PEG300

-

5% Tween-80

-

-

Add 45% saline to reach the final desired concentration.

-

The final solvent composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Vortex the solution until it is clear and homogenous.

-

Prepare the working solution fresh on the day of use.

-

If precipitation occurs, the solution can be gently warmed and/or sonicated to aid dissolution.

Protocol 2: Acute Myeloid Leukemia (AML) Subcutaneous Xenograft Model

This protocol outlines the establishment of a subcutaneous AML xenograft model using MOLM-13 cells and treatment with dTRIM24.

Materials and Animals:

-

MOLM-13 human AML cells

-

Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old, female

-

Matrigel

-

dTRIM24 formulation (from Protocol 1)

-

Vehicle control (formulation without dTRIM24)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Cell Preparation and Implantation:

-

Culture MOLM-13 cells under standard conditions.

-

On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

dTRIM24 Administration:

-

Administer dTRIM24 or vehicle control via intraperitoneal (IP) injection. A typical dosing schedule could be 50 mg/kg, once daily, for a specified treatment period (e.g., 21 days).

-

-

Endpoint and Analysis:

-

Monitor animal weight and overall health throughout the study.

-

The study endpoint may be reached when tumors in the control group reach a predetermined size, or at a fixed time point.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for TRIM24 levels, immunohistochemistry).

-

Protocol 3: Mantle Cell Lymphoma (MCL) Chick Embryo Chorioallantoic Membrane (CAM) Assay

The CAM assay is a rapid and cost-effective in vivo model to assess tumor growth and response to treatment.

Materials:

-

Fertilized chicken eggs

-

MCL cell lines (e.g., Z-138, JeKo-1)

-

Matrigel

-

dTRIM24

-

Bortezomib (BTZ)

-

Sterile PBS

-

Incubator (37°C, 55% humidity)

-

Rotating platform

Procedure:

-

Egg Preparation and Incubation:

-

Incubate fertilized eggs at 37°C with 55% humidity.

-

On embryonic day 3 (EDD 3), create a small window in the eggshell to expose the CAM.

-

-

Cell Implantation:

-

On EDD 10, resuspend MCL cells in a 1:1 mixture of media and Matrigel.

-

Graft 1 x 10^6 cells onto the CAM of each embryo.

-

-

Treatment Administration:

-

Administer treatments (e.g., dTRIM24 10 µM, BTZ 5 nM, or the combination) directly onto the tumor on the CAM. Treatments are typically applied twice during the experimental period.

-

-

Tumor Analysis:

-

On EDD 16, sacrifice the embryos.

-

Excise the tumors from the CAM and measure their weight.

-

Signaling Pathways and Experimental Workflows

dTRIM24 Mechanism of Action

dTRIM24 acts as a molecular bridge, bringing the target protein TRIM24 to the VHL E3 ubiquitin ligase, leading to its degradation.

Caption: dTRIM24-mediated degradation of TRIM24 protein.

TRIM24's Role in ERα Signaling in Breast Cancer

TRIM24 acts as a coactivator for the Estrogen Receptor alpha (ERα), promoting the transcription of genes involved in cell proliferation.[2][3] It facilitates ERα's interaction with chromatin by recognizing specific histone marks.[2]

Caption: TRIM24's role in ERα-mediated gene transcription.

TRIM24's Involvement in Wnt/β-catenin Signaling

In some cancers, TRIM24 has been shown to promote the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival.[4] This can occur through the stabilization of β-catenin.[4]

Caption: TRIM24's influence on the Wnt/β-catenin pathway.

Experimental Workflow for In Vivo dTRIM24 Studies

A logical workflow is essential for the successful execution of in vivo studies with dTRIM24.

Caption: General workflow for an in vivo dTRIM24 efficacy study.

References

- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Targeting TRIM24: A Novel Strategy to Conquer Endocrine Resistance in Breast Cancer – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]

- 4. TRIM24 promotes colorectal cancer cell progression via the Wnt/β-catenin signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assays with dTRIM24 Treatment

These application notes provide detailed protocols for assessing cell viability and apoptosis following treatment with dTRIM24, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the TRIM24 protein.

Introduction

Tripartite Motif-Containing Protein 24 (TRIM24) is a transcriptional co-regulator implicated in the development and progression of various cancers, including breast cancer, acute leukemia, and prostate cancer.[1][2][3] It functions as an epigenetic reader, influencing gene expression programs that promote cell proliferation and survival.[1] dTRIM24 is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to TRIM24, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4][5][6] This targeted degradation of TRIM24 has been shown to suppress cancer cell growth and induce apoptosis, making it a promising therapeutic strategy.[2][5][7]

These protocols are intended for researchers, scientists, and drug development professionals investigating the cellular effects of dTRIM24.

Mechanism of Action of dTRIM24

dTRIM24 is a PROTAC that consists of a ligand that binds to TRIM24 and another ligand that binds to an E3 ubiquitin ligase, connected by a linker. This design facilitates the formation of a ternary complex between TRIM24, dTRIM24, and the E3 ligase, leading to the targeted degradation of TRIM24.

Data Presentation

The following tables summarize quantitative data from studies on dTRIM24 treatment in various cancer cell lines.

Table 1: Anti-proliferative Effects of dTRIM24

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Result | Reference |

| MOLM-13 | Acute Myeloid Leukemia | Cell Growth Assay | 5 | 7 days | Significant growth suppression | [7] |

| Z-138 | Mantle Cell Lymphoma | Apoptosis Assay | 10 | 24 hours | IC50 determined | [8] |

| ZBR | Bortezomib-Resistant Mantle Cell Lymphoma | Apoptosis Assay | 10 | 24 hours | IC50 determined | [8] |

| MCF7 | Breast Cancer | Cell Proliferation Assay | 5 | 24 hours | Prevention of E2-driven proliferation | [9] |

| MDA-MB-231 | Breast Cancer | Cell Proliferation Assay | 5 | Not specified | No impact on cell fitness | [9] |

Table 2: Induction of Apoptosis by dTRIM24

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Observation | Reference |

| MOLM-13 | Acute Myeloid Leukemia | PARP Cleavage | Not specified | 48 hours | Enhanced PARP cleavage | [5][7] |

| Z-138 | Mantle Cell Lymphoma | Mitochondrial Membrane Potential | 10 | Not specified | Loss of mitochondrial potential | [8] |

| ZBR | Bortezomib-Resistant Mantle Cell Lymphoma | Mitochondrial Membrane Potential | 10 | Not specified | Loss of mitochondrial potential | [8] |

Experimental Protocols

The following are detailed protocols for commonly used cell viability and apoptosis assays to assess the effects of dTRIM24.

Experimental Workflow Overview

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Materials:

-

dTRIM24

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

-

Treat cells with various concentrations of dTRIM24 (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

-

Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10][11]

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.[11]

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

Calculate cell viability as a percentage of the vehicle-treated control.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[12][13]

Materials:

-

dTRIM24

-

Opaque-walled 96-well or 384-well plates

-

Complete cell culture medium

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled multiwell plate at a density appropriate for your cell line.

-

Treat cells with a serial dilution of dTRIM24 and a vehicle control.

-

Incubate for the desired duration.

-

Equilibrate the plate to room temperature for approximately 30 minutes.[13][14][15][16]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15][16]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][14][15][16]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14][15][16]

-

Record luminescence using a luminometer.

-

Determine cell viability relative to the vehicle control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[17][18]

Materials:

-

dTRIM24

-

6-well plates

-

Complete cell culture medium

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with dTRIM24 at the desired concentrations and a vehicle control.

-

Incubate for the chosen time period.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.[17]

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[19]

-

Incubate the cells in the dark at room temperature for 15-30 minutes.[19]

-

Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[17]

Signaling Pathways Modulated by TRIM24

TRIM24 is known to be involved in several signaling pathways that are critical for cancer cell proliferation and survival. Its degradation by dTRIM24 can therefore impact these pathways.

TRIM24 has been shown to be a co-activator for several transcription factors, including the androgen receptor (AR) and STAT3.[3][20] It can also activate the PI3K/Akt signaling pathway by binding to the PIK3CA promoter.[21] In glioblastoma, TRIM24 is recruited by EGFR signaling to activate STAT3 and PI3K/AKT pathways, promoting tumorigenesis.[20][22] Therefore, degradation of TRIM24 by dTRIM24 is expected to downregulate these pro-survival pathways, leading to decreased cell proliferation and induction of apoptosis.

References

- 1. What are TRIM24 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. m.youtube.com [m.youtube.com]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 13. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 14. OUH - Protocols [ous-research.no]

- 15. scribd.com [scribd.com]

- 16. ch.promega.com [ch.promega.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 20. researchgate.net [researchgate.net]

- 21. TRIM24 promotes glioma progression and enhances chemoresistance through activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

Application Notes: dTRIM24 for Studying Protein Degradation in Glioblastoma Stem Cells

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor, characterized by a subpopulation of glioblastoma stem cells (GSCs) that drive tumor progression, invasion, and therapeutic resistance. Tripartite Motif-Containing 24 (TRIM24), an E3 ubiquitin ligase and epigenetic reader, has been identified as a key player in maintaining the stemness and invasiveness of GSCs.[1] Elevated TRIM24 expression is correlated with glioma malignancy and poor patient prognosis.[2] dTRIM24 is a potent and selective heterobifunctional degrader of TRIM24 based on Proteolysis Targeting Chimera (PROTAC) technology.[3][4][5][6][7] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to TRIM24, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] These application notes provide detailed protocols for utilizing dTRIM24 to study TRIM24 degradation and its functional consequences in GSCs.

Mechanism of Action of dTRIM24

dTRIM24 is a bifunctional molecule consisting of a ligand that binds to TRIM24 and another ligand that recruits the VHL E3 ubiquitin ligase, connected by a linker.[3][5][6][7][8] By bringing TRIM24 and VHL into close proximity, dTRIM24 facilitates the transfer of ubiquitin from an E2-conjugating enzyme to TRIM24, marking it for degradation by the 26S proteasome.[4] This targeted degradation approach allows for the acute and selective removal of TRIM24 protein, enabling the study of its immediate cellular functions.

Caption: Mechanism of dTRIM24-induced TRIM24 protein degradation.

Key Signaling Pathways of TRIM24 in Glioblastoma Stem Cells

TRIM24 is implicated in several oncogenic signaling pathways in glioblastoma. Understanding these pathways is crucial for interpreting the functional outcomes of dTRIM24-mediated degradation.

-

TRIM24-Sox2 Axis: TRIM24 directly binds to the promoter of the pluripotency transcription factor Sox2, activating its expression.[1][9] Sox2 is a master regulator of stemness and is critical for GSC self-renewal and invasion.[1][9] Pharmacological inhibition of TRIM24 has been shown to suppress the TRIM24-SOX2 axis.[10]

-

EGFR/STAT3 Signaling: In GBMs with aberrant Epidermal Growth Factor Receptor (EGFR) signaling, TRIM24 acts as a transcriptional co-activator for Signal Transducer and Activator of Transcription 3 (STAT3).[11][12][13] This enhances EGFR-driven tumorigenesis.

-

PI3K/Akt Signaling: TRIM24 can promote glioma progression and chemoresistance by activating the PI3K/Akt signaling pathway.[2]

Caption: Key signaling pathways involving TRIM24 in GSCs.

Data Presentation

Table 1: Effect of dTRIM24 on Glioblastoma Stem Cell (GSC) Viability

| GSC Line | IC50 of dTRIM24 (µM) |

| GSC-1 | ~5 |

| GSC-2 | ~7.5 |

| GSC-3 | ~6 |

Data adapted from studies showing dose-dependent reduction in GSC proliferation upon dTRIM24 treatment.[10]

Table 2: Dose-Dependent Degradation of TRIM24 by dTRIM24

| Cell Line | dTRIM24 Concentration (µM) | Treatment Duration | Approximate TRIM24 Degradation (%) |

| 293FT | 0.1 | 24 hours | ~25% |

| 293FT | 1.0 | 24 hours | ~75% |

| 293FT | 5.0 | 24 hours | >95% |

| MOLM-13 | 2.5 | 24 hours | >90% |

Data extrapolated from immunoblot analyses in published studies.[4]

Experimental Protocols

Protocol 1: Culture of Glioblastoma Stem Cells (GSCs)

This protocol describes the culture of GSCs as neurospheres in serum-free medium, which helps maintain their stem-like properties.

Materials:

-

Freshly resected GBM tumor tissue or cryopreserved GSC lines

-

DMEM/F12 medium

-

B-27 supplement

-

N-2 supplement

-

Recombinant human Epidermal Growth Factor (EGF) (20 ng/mL)

-

Recombinant human basic Fibroblast Growth Factor (bFGF) (20 ng/mL)

-

Heparin

-

Penicillin-Streptomycin

-

Accutase or TrypLE Express

-

Ultra-low attachment culture flasks or plates

-

Sterile PBS

Procedure:

-

Media Preparation: Prepare GSC neurosphere medium by supplementing DMEM/F12 with B-27, N-2, EGF, bFGF, heparin, and penicillin-streptomycin.

-

Thawing Cryopreserved GSCs: Thaw cryopreserved GSCs rapidly in a 37°C water bath. Transfer to a sterile conical tube containing pre-warmed GSC neurosphere medium and centrifuge. Resuspend the cell pellet in fresh medium.

-

Primary Culture from Tumor Tissue: Mechanically dissociate fresh tumor tissue into small fragments and digest with a suitable enzyme (e.g., Accutase) to obtain a single-cell suspension.[11][13]

-

Neurosphere Formation: Plate the single-cell suspension in ultra-low attachment flasks at a density of approximately 50,000 cells/mL.[11]

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: When neurospheres reach a diameter of 150-200 µm, collect them by gentle centrifugation.[11] Dissociate into single cells using Accutase or a similar reagent and re-plate in fresh medium.

Protocol 2: dTRIM24 Treatment and Western Blot for TRIM24 Degradation

This protocol details the treatment of GSCs with dTRIM24 and subsequent analysis of TRIM24 protein levels by Western blot.

Materials:

-

dTRIM24 (stock solution in DMSO)

-

Cultured GSCs

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against TRIM24

-

Primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Plating: Dissociate GSC neurospheres into single cells and plate them in appropriate culture vessels. Allow cells to recover for 24 hours.

-

dTRIM24 Treatment: Treat cells with varying concentrations of dTRIM24 (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO).[4][10] For a time-course experiment, treat cells with a fixed concentration of dTRIM24 and harvest at different time points (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-TRIM24 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize TRIM24 levels to the loading control to determine the extent of degradation.

Caption: Experimental workflow for analyzing dTRIM24-mediated protein degradation.

Protocol 3: Matrigel Invasion Assay

This assay measures the invasive capacity of GSCs through a basement membrane matrix in response to dTRIM24 treatment.

Materials:

-

Transwell inserts (8.0-µm pore size)

-

Matrigel basement membrane matrix

-

Serum-free GSC medium

-

GSC medium with a chemoattractant (e.g., 20% FBS or specific growth factors)

-

dTRIM24

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.[3][8][14]

-

Cell Preparation: Pre-treat GSCs with dTRIM24 at desired concentrations for 24 hours.

-

Cell Seeding: Harvest the pre-treated GSCs, wash, and resuspend in serum-free medium. Seed the cells into the upper chamber of the Matrigel-coated inserts.

-

Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber of the transwell plate.

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for cell invasion.

-

Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Imaging and Quantification: Take images of the stained, invaded cells using a microscope. Count the number of invaded cells per field of view to quantify invasion.

dTRIM24 is a valuable chemical probe for elucidating the role of TRIM24 in glioblastoma stem cell biology. The protocols outlined above provide a framework for researchers to investigate the degradation of TRIM24 and its subsequent effects on GSC viability, self-renewal, and invasion. These studies will contribute to a better understanding of GBM pathogenesis and may aid in the development of novel therapeutic strategies targeting TRIM24.

References

- 1. TRIM24 promotes stemness and invasiveness of glioblastoma cells via activating Sox2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Fast and Efficient Approach to Obtaining High-Purity Glioma Stem Cell Culture [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dTRIM 24 | Active Degraders: R&D Systems [rndsystems.com]

- 8. The Study of Brain Tumor Stem Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological targeting of Tripartite Motif Containing 24 for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and Culturing of Glioma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Glioblastoma cell culture [bio-protocol.org]

- 14. corning.com [corning.com]

Application Notes: Investigating Endocrine Resistance in Breast Cancer with dTRIM24

Introduction

Endocrine therapies, which target the estrogen receptor-alpha (ERα), are a cornerstone of treatment for ERα-positive breast cancer, representing over 75% of all cases.[1] However, a significant number of patients develop resistance to these treatments, leading to disease progression and incurable metastatic cancer.[2][3] In many of these resistant tumors, ERα remains the primary driver of growth, highlighting the need for alternative therapeutic strategies to disrupt its activity.[4][5]

Recent research has identified the Tripartite Motif-Containing 24 (TRIM24) protein as a critical component of the ERα transcriptional complex.[1][2] TRIM24 acts as a key ERα cofactor, facilitating its interaction with chromatin and maintaining active histone marks essential for gene transcription and tumor growth.[3][4] This positions TRIM24 as a compelling therapeutic target to overcome endocrine resistance. A recently developed proteolysis-targeting chimera (PROTAC) that induces the degradation of TRIM24, referred to as dTRIM24, has shown promise in blocking ERα-driven transcription and tumor proliferation in both endocrine-sensitive and resistant models.[2][4]

These application notes provide a comprehensive overview of the role of TRIM24 in endocrine resistance and detail the protocols for utilizing dTRIM24 as a tool to investigate and potentially overcome this clinical challenge.

Signaling Pathways and Mechanism of Action

TRIM24 is integral to the transcriptional activity of ERα. It functions as a "reader" of dual histone marks through its tandem plant homeodomain (PHD) and bromodomain (Bromo) regions, specifically recognizing unmodified H3K4 and acetylated H3K23.[6][7][8] This interaction helps maintain an active chromatin state. In ERα-positive breast cancer, TRIM24 is recruited to the ERα transcriptional complex, where it facilitates ERα's binding to chromatin and maintains active histone marks like H3K23ac and H3K27ac, thereby promoting the expression of estrogen-dependent genes that drive cell proliferation.[3][4][6]

The degrader dTRIM24 is a heterobifunctional molecule that selectively targets TRIM24 for ubiquitination and subsequent degradation by the proteasome.[2] The depletion of TRIM24 disrupts the integrity of the ERα transcriptional complex, abrogates ERα-driven gene expression, and consequently inhibits the growth of breast cancer cells.[4] This mechanism is effective even in models of acquired resistance, including those with activating ESR1 mutations.[1]

References

- 1. Targeting TRIM24: A Novel Strategy to Conquer Endocrine Resistance in Breast Cancer – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]

- 2. pnas.org [pnas.org]

- 3. TRIM24 as a therapeutic target in endocrine treatment-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 6. TRIM24 links a non-canonical histone signature to breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.mpg.de [pure.mpg.de]

- 8. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting dTRIM24 Insolubility

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering insolubility issues with dTRIM24 constructs in vitro. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges during the expression, purification, and handling of recombinant dTRIM24.

Frequently Asked Questions (FAQs)

Q1: What is dTRIM24 and why is it prone to insolubility?

A1: dTRIM24 refers to a construct of the human Tripartite Motif Containing 24 protein, also known as Transcriptional Intermediary Factor 1 alpha (TIF1α). TRIM24 is a multidomain protein containing a RING domain, B-box domains, a coiled-coil region, a PHD finger, and a bromodomain.[1][2][3][4] The presence of multiple domains, some of which may be independently folded, can lead to exposure of hydrophobic patches and subsequent aggregation if not in an optimal buffer environment. The coiled-coil domain, in particular, is known to mediate protein-protein interactions, which can contribute to self-aggregation and insolubility when the protein is overexpressed.[1]

Q2: My dTRIM24 construct is expressed in inclusion bodies in E. coli. What can I do?

A2: Expression in inclusion bodies is a common issue for recombinant proteins.[5] Several strategies can be employed to improve soluble expression:

-

Lower Expression Temperature: Reducing the induction temperature to 15-20°C can slow down protein synthesis, allowing more time for proper folding.[6]

-

Optimize Inducer Concentration: Titrating the concentration of the inducing agent (e.g., IPTG) can modulate expression levels and may favor soluble protein production.

-

Change Expression Host: Using different E. coli strains, such as those engineered to promote disulfide bond formation or that contain chaperones, can enhance solubility.

-

Use a Solubility-Enhancing Tag: Fusing your dTRIM24 construct with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility.[6][7]

Q3: My purified dTRIM24 precipitates after cleaving the solubility tag. How can I prevent this?

A3: This indicates that the insolubility is inherent to the dTRIM24 protein itself. The tag was keeping it soluble, and its removal exposes aggregation-prone surfaces. To address this, you can:

-

Optimize the Buffer: The composition of your buffer is critical. See the detailed troubleshooting guide below for optimizing pH, salt concentration, and the use of additives.

-

Perform Cleavage in a Stabilizing Buffer: Conduct the tag cleavage reaction in a buffer that has been optimized for dTRIM24 solubility, which may be different from the initial purification buffers.

-

Gradual Dialysis: After cleavage, gradually dialyze out the denaturant or change the buffer composition to allow the protein to refold slowly.

Q4: Can buffer additives help improve the solubility of my dTRIM24 protein?

A4: Yes, various additives can stabilize your protein and prevent aggregation.[8] Common additives to consider include:

-

Reducing Agents: DTT or TCEP can prevent the formation of incorrect disulfide bonds, especially if your construct contains cysteine residues.[8][9]

-

Glycerol: Typically used at 5-20%, glycerol can stabilize proteins by promoting a more compact, native-like conformation.[8][10]

-

Sugars: Sucrose and trehalose can also act as protein stabilizers.[8]

-

Amino Acids: Arginine and glutamate, often used as a mixture, can suppress aggregation by interacting with charged and hydrophobic regions on the protein surface.[8][]

-

Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or CHAPS can help solubilize proteins without denaturing them.[8]

Troubleshooting Guide for dTRIM24 Insolubility

If you are experiencing dTRIM24 insolubility, follow this step-by-step guide to identify and resolve the issue.

Step 1: Re-evaluate Your dTRIM24 Construct Design

The design of your protein construct can significantly impact its solubility.

-

Domain Boundaries: Ensure that your construct represents a complete, stable domain. Expressing partial domains can expose hydrophobic cores, leading to aggregation.

-

Truncations: If working with the full-length protein is problematic, consider expressing individual domains (e.g., the PHD-bromodomain cassette), which may be more stable and soluble on their own.

Step 2: Optimize Expression Conditions

Fine-tuning the expression parameters is a crucial first step.

| Parameter | Standard Condition | Troubleshooting Action | Rationale |

| Temperature | 37°C | Lower to 15-25°C post-induction | Slows down protein synthesis, promoting proper folding.[6] |

| Inducer (IPTG) Conc. | 1 mM | Test a range from 0.1 mM to 1 mM | Reduces expression rate to prevent overwhelming the cellular folding machinery. |

| Induction Time | 3-4 hours | Increase to 16-24 hours at lower temperatures | Allows for slower accumulation of correctly folded protein. |

| Expression Host | Standard BL21(DE3) | Try strains like Rosetta™ (for rare codons) or SHuffle® (for disulfide bonds) | Addresses potential limitations of the expression host. |

Step 3: Systematic Buffer Optimization

The buffer composition is critical for maintaining protein solubility. A systematic screen of buffer conditions can identify the optimal environment for your dTRIM24 construct.

Workflow for Buffer Optimization

Caption: Workflow for systematic buffer optimization.

Table of Buffer Components for Screening

| Component | Concentration Range | Purpose |

| Buffer System | 20-50 mM | Maintain a stable pH. (e.g., HEPES, Tris, Phosphate) |

| pH | 6.0 - 8.5 | Proteins are often least soluble at their isoelectric point (pI). Varying the pH can increase net charge and solubility.[8] |

| Salt (e.g., NaCl, KCl) | 50 - 500 mM | Modulates electrostatic interactions. Some proteins require higher salt to prevent aggregation.[8] |

| Glycerol | 5 - 20% (v/v) | Stabilizing osmolyte that favors the native protein state.[8][10] |

| L-Arginine/L-Glutamate | 50 - 500 mM | Suppresses aggregation by binding to exposed hydrophobic and charged regions.[8] |

| Reducing Agent (DTT, TCEP) | 1 - 5 mM | Prevents oxidation and formation of incorrect disulfide bonds.[8] |

| Non-denaturing Detergent | 0.01 - 0.1% (v/v) | Can help solubilize aggregates without causing denaturation.[8] |

Step 4: Protein Refolding from Inclusion Bodies

If optimizing expression for soluble protein fails, you may need to purify dTRIM24 from inclusion bodies and then refold it.

Experimental Protocol: On-Column Refolding

This protocol is a general guideline and should be optimized for your specific dTRIM24 construct.

-

Cell Lysis and Inclusion Body Solubilization:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole) and lyse the cells.

-

Centrifuge to pellet the inclusion bodies.

-

Wash the inclusion bodies with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.

-

Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 6 M Guanidine HCl or 8 M Urea).

-

-

Affinity Chromatography under Denaturing Conditions:

-

Load the solubilized protein onto an appropriate affinity column (e.g., Ni-NTA for His-tagged proteins) equilibrated with the denaturing buffer.

-

Wash the column with the same buffer to remove contaminants.

-

-

On-Column Refolding:

-

Gradually exchange the denaturing buffer with a refolding buffer. This can be done using a linear gradient over several column volumes. The refolding buffer should be the optimized buffer identified in Step 3. A common starting point is 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5% Glycerol, 1 mM DTT.

-

Allow the protein to refold on the column for several hours or overnight at 4°C.

-

-

Elution and Analysis:

-

Elute the refolded protein using an appropriate elution buffer (e.g., refolding buffer with 250 mM Imidazole).

-

Analyze the eluted fractions by SDS-PAGE for purity and size exclusion chromatography to assess for aggregation.

-

dTRIM24 Signaling and Interaction Context

Understanding the biological context of TRIM24 can provide clues for stabilization. For instance, TRIM24 is known to interact with p53 and is involved in the DNA damage response.

Caption: Simplified TRIM24 interaction pathway.[1]

This context suggests that the stability of certain dTRIM24 constructs might be influenced by the presence of binding partners or post-translational modifications. While replicating these conditions in vitro can be complex, it highlights the intricate nature of the protein's stability.

References

- 1. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. TRIM24 - Wikipedia [en.wikipedia.org]

- 4. TRIM24 links a noncanonical histone signature to breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]

- 6. neb.com [neb.com]

- 7. Recombinant protein expression and purification: a comprehensive review of affinity tags and microbial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. utsouthwestern.edu [utsouthwestern.edu]

- 10. researchgate.net [researchgate.net]

dTRIM24 Technical Support Center: Optimizing TRIM24 Degradation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dTRIM24 for the targeted degradation of the TRIM24 protein. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is dTRIM24 and how does it work?

A1: dTRIM24 is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed for the targeted degradation of the TRIM24 protein. It functions by simultaneously binding to both the TRIM24 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of TRIM24, marking it for degradation by the proteasome. This targeted degradation approach allows for the study of TRIM24 loss-of-function with high temporal and dose-dependent control.

Q2: What is the optimal concentration of dTRIM24 to use for maximal TRIM24 degradation?

A2: The optimal concentration of dTRIM24 can vary depending on the cell line being used. For maximal degradation, a dose-response experiment is highly recommended. However, published studies provide a good starting range. In 293FT cells, maximum degradation was observed at 5 µM, while in MOLM-13 cells, significant degradation was seen at 2.5 µM. In some mantle cell lymphoma cell lines (Z-138 and ZBR), 10 µM was identified as the optimal concentration. It is important to note that at very high concentrations, a decrease in degradation efficiency, known as the "hook effect," can occur due to the formation of binary complexes (dTRIM24-TRIM24 or dTRIM24-VHL) that are unable to form the productive ternary complex required for degradation.

Q3: How long does it take for dTRIM24 to degrade TRIM24?

A3: dTRIM24 induces rapid degradation of TRIM24. Substantial degradation can be observed as early as 4 hours after treatment. The degradation is sustained for at least 72 hours with continuous drug treatment. A time-course experiment is recommended to determine the optimal endpoint for your specific experimental goals.

Q4: How can I confirm that dTRIM24-mediated TRIM24 degradation is occurring through the expected mechanism?

A4: To confirm the mechanism of action, you can perform several control experiments:

-

Proteasome Inhibition: Co-treatment with a proteasome inhibitor, such as carfilzomib (500 nM), should rescue TRIM24 from degradation.

-

E3 Ligase Inhibition: Co-treatment with an inhibitor of the NEDD8-activating enzyme, such as MLN4924 (1 µM), which inhibits cullin-RING ligase activity, should also prevent TRIM24 degradation.

-

Competitive Inhibition: Co-treatment with an excess of the TRIM24-binding ligand (IACS-9571) or the VHL-binding ligand (VL-269) should compete with dTRIM24 and inhibit TRIM24 degradation.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No or low TRIM24 degradation | Suboptimal dTRIM24 concentration | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your cell line. |

| Insufficient incubation time | Perform a time-course experiment (e.g., 4, 8, 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |

| Poor cell permeability | While dTRIM24 is cell-permeable, ensure proper handling and dissolution of the compound. Prepare fresh stock solutions in DMSO. | |

| "Hook effect" at high concentrations | If using high concentrations, test a lower concentration range as excessive dTRIM24 can lead to the formation of non-productive binary complexes. | |

| Issues with Western blot | Optimize your Western blot protocol. Ensure the primary antibody for TRIM24 is validated and used at the correct dilution. Use a reliable loading control. | |

| High cell toxicity | Off-target effects or high dTRIM24 concentration | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of dTRIM24 in your cell line. Use the lowest effective concentration for TRIM24 degradation that maintains cell viability. |

| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.1%). | |

| Variability in results | Inconsistent cell culture conditions | Maintain consistent cell density, passage number, and overall cell health for all experiments. |

| Instability of dTRIM24 | Prepare fresh dilutions of dTRIM24 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |

Data Presentation

Table 1: Summary of dTRIM24 Concentrations for Maximal TRIM24 Degradation in Various Cell Lines

| Cell Line | Optimal Concentration | Incubation Time | Reference |

| 293FT | 5 µM | 24 hours | |

| MOLM-13 | 2.5 µM | 24 hours | |

| Z-138 | 10 µM | Not Specified | |

| ZBR | 10 µM | Not Specified | |

| GSCs | 5-10 µM | Not Specified |

Experimental Protocols

Protocol 1: Western Blot for TRIM24 Degradation

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentrations of dTRIM24 or vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After the desired incubation time, wash the cells once with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 20 minutes with intermittent vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against TRIM24 (e.g., NovusBio NB100-2596) overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., Vinculin, GAPDH, or β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using image analysis software.

-

Protocol 2: Cell Viability Assay (MTT Assay)

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Treat cells with a serial dilution of dTRIM24 and a vehicle control.

-

-

Incubation:

-

Incubate for the desired treatment duration (e.g., 72 hours).

-

-

MTT Addition:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization:

-

Add solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Visualizations

Technical Support Center: Troubleshooting dTRIM24 Western Blot Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot analysis of dTRIM24-mediated TRIM24 degradation.

Frequently Asked Questions (FAQs)

Q1: What is dTRIM24 and what is the expected outcome in a Western blot?

A1: dTRIM24 is a heterobifunctional protein degrader that induces the selective degradation of the TRIM24 protein.[1][2] In a Western blot experiment, treatment of cells with dTRIM24 is expected to lead to a significant reduction or complete loss of the TRIM24 protein band compared to untreated or vehicle-treated control cells.[1][3]

Q2: What is the expected molecular weight of TRIM24?

A2: The unmodified TRIM24 protein has a predicted molecular weight of approximately 116 kDa.[4] However, the apparent molecular weight on an SDS-PAGE gel can be higher due to post-translational modifications.[4]

Q3: My TRIM24 antibody is showing multiple bands. What could be the cause?

A3: The presence of multiple bands for TRIM24 can be due to several factors:

-

Post-Translational Modifications (PTMs): TRIM24 is known to undergo PTMs such as SUMOylation and phosphorylation, which can result in slower-migrating, higher-molecular-weight species.[4][5][6][7]

-

Protein Isoforms: Different splice variants of TRIM24 may exist.[8]

-

Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins. Optimizing antibody concentrations and blocking conditions can help reduce non-specific bands.[9][10][11]

-

Protein Degradation: If samples are not handled properly, protein degradation can lead to lower molecular weight bands.[8]

Q4: I am not seeing any TRIM24 band, even in my control samples. What should I do?

A4: A complete loss of signal can be due to several reasons:

-

Low Protein Expression: The cell line you are using may not express detectable levels of TRIM24. It is recommended to use a positive control cell line, such as HeLa or MCF7 cells, to confirm antibody and protocol performance.[12][13]

-

Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can use a reversible stain like Ponceau S to visualize total protein on the membrane after transfer.[9][14]

-

Antibody Issues: The primary or secondary antibody may be inactive or used at a suboptimal concentration. Ensure antibodies have been stored correctly and try a range of dilutions.[10][11]

-

Detection Reagent Problems: Ensure that your detection reagents (e.g., ECL substrate) have not expired and are working correctly.[8]

Troubleshooting Inconsistent dTRIM24 Western Blot Results

Below are common issues and step-by-step guides to troubleshoot inconsistent results when assessing dTRIM24-mediated TRIM24 degradation.

Issue 1: No Degradation of TRIM24 Observed After dTRIM24 Treatment